2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione
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Overview
Description
2-Allyl-3-methoxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an allyl group at the second position and a methoxy group at the third position on the naphthoquinone core. Naphthoquinones are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-methoxy-1,4-naphthoquinone typically involves the alkylation of 2-methoxy-1,4-naphthoquinone with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Allyl-3-methoxy-1,4-naphthoquinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Allyl-3-methoxy-1,4-naphthoquinone can yield 2-Allyl-3-methoxy-1,4-benzoquinone, while reduction can produce 2-Allyl-3-methoxy-1,4-dihydroxybenzene .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Allyl-3-methoxy-1,4-naphthoquinone involves the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress leads to the disruption of cellular processes and ultimately cell death. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Lacks the allyl group but shares similar biological activities.
2-Allyl-1,4-naphthoquinone: Lacks the methoxy group but exhibits comparable chemical reactivity.
Juglone (5-Hydroxy-1,4-naphthoquinone): A natural naphthoquinone with potent biological activities.
Uniqueness
2-Allyl-3-methoxy-1,4-naphthoquinone is unique due to the presence of both allyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
104202-35-9 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-methoxy-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-3-6-11-12(15)9-7-4-5-8-10(9)13(16)14(11)17-2/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
HLJNBQNGGQSYLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origin of Product |
United States |
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